N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide
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Overview
Description
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a cyclobutanecarboxamide moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis or other methods. The chloro and phenylsulfonyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the cyclobutanecarboxamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also incorporate continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)acetamide
- N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)propionamide
- N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)butanamide
Uniqueness
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
918493-32-0 |
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Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C19H17ClN2O3S/c20-13-9-10-16-15(11-13)17(26(24,25)14-7-2-1-3-8-14)18(21-16)22-19(23)12-5-4-6-12/h1-3,7-12,21H,4-6H2,(H,22,23) |
InChI Key |
UANANTUINHSYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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